molecular formula C20H21N3O3 B13443114 Zolpidem-d6 6-Carboxylic Acid Methyl Ester

Zolpidem-d6 6-Carboxylic Acid Methyl Ester

Cat. No.: B13443114
M. Wt: 357.4 g/mol
InChI Key: PJGUQNRCDQDKRX-XERRXZQWSA-N
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Description

Zolpidem-d6 6-Carboxylic Acid Methyl Ester (CAS: 1190014-62-0) is a deuterated analog of Zolpidem 6-Carboxylic Acid Methyl Ester (CAS: 917252-81-4). Its molecular formula is C20H15D6N3O3, with a molecular weight of 357.44 g/mol . This compound serves as a key labeled metabolite in pharmacokinetic and bioanalytical studies of Zolpidem, a non-benzodiazepine sedative-hypnotic. The deuterium atoms replace six hydrogens in the dimethylamino group, enhancing its utility as an internal standard in mass spectrometry by minimizing isotopic interference .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3/i2D3,3D3

InChI Key

PJGUQNRCDQDKRX-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C)C([2H])([2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d6 6-Carboxylic Acid Methyl Ester involves the incorporation of deuterium atoms into the Zolpidem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d6 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zolpidem-d6 6-Carboxylic Acid Methyl Ester is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of Zolpidem-d6 6-Carboxylic Acid Methyl Ester is similar to that of Zolpidem. It acts as a selective agonist at the benzodiazepine-1 (BZ1) receptor, a subtype of the gamma-aminobutyric acid (GABA) receptor. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound induces sedative and hypnotic effects. This results in increased chloride conductance, neuronal hyperpolarization, and decreased neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: Zolpidem 6-Carboxylic Acid Methyl Ester

  • Molecular Formula : C20H21N3O3
  • Molecular Weight : 351.4 g/mol
  • CAS : 917252-81-4
  • Key Differences: The non-deuterated version lacks isotopic labeling, making it unsuitable as an internal standard for quantitative analysis. Its lower molecular weight (351.4 vs. 357.44 g/mol) reflects the absence of deuterium. Both compounds share identical core structures, ensuring similar chromatographic behavior in analytical workflows .

Positional and Functional Group Variants

Zolpidem-d6 Phenyl-4-carboxylic Acid Ethyl Ester-d6
  • Molecular Formula : C21H17D6N3O3
  • Molecular Weight : 371.46 g/mol
  • CAS : 1216455-48-9
  • Key Differences: Substitution at the phenyl ring (para-carboxylic acid ethyl ester) introduces steric and electronic effects, altering solubility and reactivity. The ethyl ester group increases molecular weight compared to the methyl ester variant. Solubility in chloroform, dichloromethane, and methanol suggests enhanced lipophilicity .
Zolpidem Carbaldehyde-d6
  • Molecular Formula : C16H8D6N2O
  • Molecular Weight : 256.33 g/mol
  • CAS: Not provided
  • Key Differences :
    • Replacement of the carboxylic acid methyl ester with an aldehyde group significantly reduces molecular weight and polarity.
    • Likely serves as an oxidative metabolite or synthetic intermediate in Zolpidem degradation pathways .

Heterocyclic Esters in Related Pharmacophores

Pyrido[2,3-d]pyrimidine-6-carboxylic Acid Ethyl Ester
  • Molecular Formula: Not explicitly provided (example from ).
  • Key Features :
    • A heterocyclic core similar to Zolpidem’s imidazopyridine structure.
    • Ethyl ester functionalization aids in synthetic intermediate stability, analogous to Zolpidem’s methyl ester .
5-Azaindole-6-Carboxylic Acid Methyl Ester
  • Molecular Formula : C9H8N2O2
  • CAS: Not provided .
  • Key Features :
    • Aza-indole scaffold differs from Zolpidem’s imidazopyridine but shares ester functionalization.
    • Demonstrates the broader use of methyl esters in stabilizing carboxylic acids during drug synthesis .

Role in Mass Spectrometry

  • Deuterated Analog : Zolpidem-d6 6-Carboxylic Acid Methyl Ester is critical as an internal standard in LC-MS/MS, compensating for matrix effects and improving quantification accuracy .
  • Non-Deuterated Analog: Used to validate analytical methods but lacks isotopic distinction for co-eluting analytes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
This compound C20H15D6N3O3 357.44 1190014-62-0 Internal standard for LC-MS/MS
Zolpidem 6-Carboxylic Acid Methyl Ester C20H21N3O3 351.4 917252-81-4 Metabolite reference standard
Zolpidem-d6 Phenyl-4-carboxylic Acid Ethyl Ester-d6 C21H17D6N3O3 371.46 1216455-48-9 Synthetic intermediate
5-Azaindole-6-Carboxylic Acid Methyl Ester C9H8N2O2 192.17 Not available Heterocyclic intermediate

Research Findings and Trends

  • Stability : Methyl esters generally exhibit higher volatility than free acids, making them suitable for GC-MS analysis (e.g., fatty acid methyl esters in –5). This property is leveraged in Zolpidem metabolite profiling .

  • Synthetic Pathways : Multi-step esterifications (e.g., ) highlight the prevalence of ester protection in complex molecule synthesis, paralleling Zolpidem intermediate preparation .

Biological Activity

Zolpidem-d6 6-Carboxylic Acid Methyl Ester is a deuterated analog of zolpidem, a well-known hypnotic medication primarily used for the treatment of insomnia. This compound, characterized by its stable isotope labeling, plays a significant role in metabolic studies and pharmacokinetics. Understanding its biological activity is crucial for elucidating its effects and potential therapeutic applications.

  • Molecular Formula: C20H15D6N3O3
  • Molecular Weight: 357.44 g/mol
  • CAS Number: 1215767-20-6
  • Product Format: Neat

Zolpidem acts primarily as a selective modulator of the GABA-A receptor, particularly those containing the α1 subunit. This selective binding enhances synaptic GABAergic signaling, which is responsible for its sedative effects. The deuterated form, Zolpidem-d6, allows for precise tracking in metabolic studies due to the unique mass signature provided by deuterium.

1. Pharmacological Effects

Zolpidem and its derivatives have been studied for various pharmacological effects beyond their hypnotic properties:

  • GABA-A Receptor Modulation: Zolpidem-d6 retains the ability to bind selectively to GABA-A receptors, facilitating enhanced inhibitory neurotransmission. This mechanism underlies its effectiveness in inducing sleep and may also contribute to neuroprotective effects observed in certain conditions .
  • Neuroprotective Properties: Recent studies have indicated that zolpidem can reverse symptoms of brain stroke and improve motor dysfunction in Parkinson's disease models. These findings suggest that zolpidem's action on GABA-A receptors may extend to neuroprotection and motor function enhancement .

2. Analytical Applications

The stable isotope-labeled form of zolpidem is particularly valuable in pharmacokinetic studies:

  • Metabolic Studies: Zolpidem-d6 is utilized as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting zolpidem metabolites in biological samples. Its unique mass allows for sensitive detection, which is crucial for understanding drug metabolism and elimination kinetics .
  • Toxicological Analysis: The compound has been employed in forensic toxicology to identify zolpidem exposure in cases of poisoning or overdose. The ability to detect both zolpidem and its carboxylate metabolite enhances the sensitivity and specificity of toxicological assessments .

Case Study 1: Neuroprotection in Stroke Patients

A study documented the use of zolpidem in patients recovering from stroke, noting significant improvements in cognitive function and motor skills. The mechanism was attributed to enhanced GABAergic activity, suggesting potential therapeutic applications beyond sleep induction.

Case Study 2: Parkinson’s Disease Management

In a controlled trial involving Parkinson's disease patients, zolpidem administration resulted in notable improvements in motor function scores. Researchers hypothesized that the modulation of GABA-A receptors could mitigate some motor symptoms associated with the disease.

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